

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

Cat. No.: B15467044

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Disclaimer: The initial query for CAS number 53970-69-7 was found to be associated with the chemical compound **3-chloro-1-methoxyheptane**. However, the detailed request for information regarding biological pathways and experimental protocols strongly suggests that the intended compound of interest was 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which is correctly identified by CAS number 401629-04-7. This guide will focus on the latter compound to meet the technical requirements of the user's request.

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthetic methodology, and explores the biological relevance and activities of its derivatives.

Chemical and Physical Properties

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a stable, solid organic compound. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2]



Property	Value
IUPAC Name	5-cyclopropyl-1H-pyrazole-3-carboxylic acid[1]
CAS Number	401629-04-7[1]
Molecular Formula	C7H8N2O2[1]
Molecular Weight	152.15 g/mol [1]
Melting Point	195-199 °C[2]
Boiling Point	429.3 °C at 760 mmHg (Predicted)[2]
Density	1.499 g/cm³ (Predicted)[2]
InChI Key	GNWMHLBUCXEXPE-UHFFFAOYSA-N[1]
Canonical SMILES	C1CC1C2=CC(=NN2)C(=O)O[1]
Solubility	Data not widely available; likely soluble in organic solvents like DMSO and methanol.
Appearance	White to off-white solid/powder.

Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

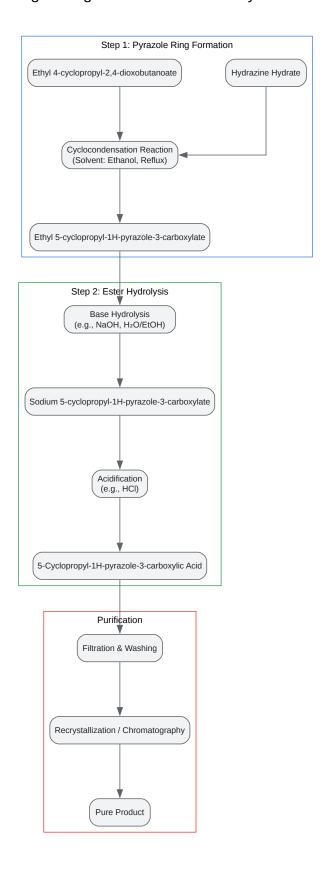
The synthesis of pyrazole-3-carboxylic acids is a well-established process in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the title compound, a suitable starting material is a β -ketoester bearing a cyclopropyl group.

The general synthetic approach involves two main steps:

- Cyclocondensation: Reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) with hydrazine hydrate to form the pyrazole ring.
- Hydrolysis: Conversion of the resulting ester to the final carboxylic acid, typically under basic conditions followed by acidification.



Below is a diagram illustrating the logical workflow for this synthesis.



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Caption: Synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

The following protocol is a generalized representation based on standard procedures for pyrazole synthesis.[3][4]

Materials:

- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Hydrazine hydrate
- Ethanol (EtOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water (H₂O)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

- To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
- Add distilled water to the residue to precipitate the product.



 Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude ester intermediate.

Step 2: Hydrolysis to 5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

- Suspend the crude ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (1:1 v/v).
- Add a solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
- Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
- Wash the solid with cold distilled water and dry under vacuum to afford the final product, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Development

While 5-cyclopropyl-1H-pyrazole-3-carboxylic acid itself is primarily a synthetic intermediate, its core structure is a key component in a variety of biologically active molecules. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][5]

The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, binding affinity, and potency. The combination of the pyrazole carboxylic acid and the cyclopropyl moiety makes this compound a valuable building block for creating novel therapeutics.



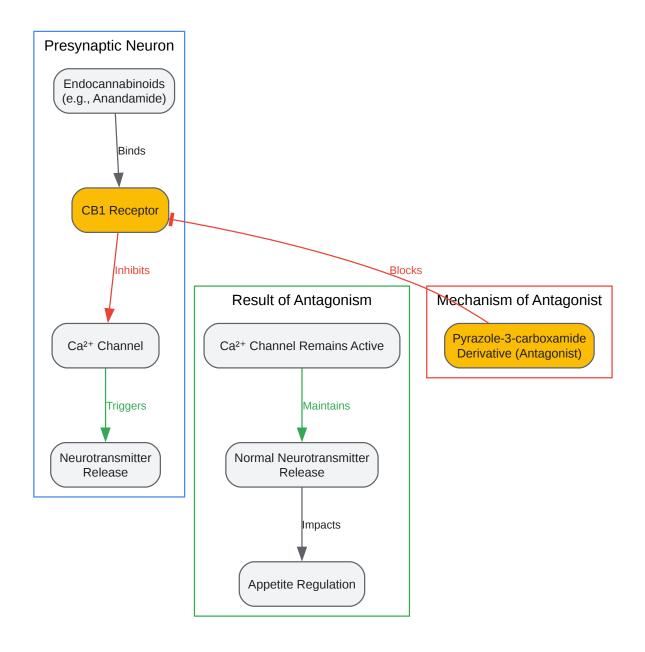
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Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives of pyrazole-3-carboxamides containing cyclopropyl groups have been investigated as potent and selective antagonists of the Cannabinoid Receptor 1 (CB1).[6] CB1 antagonists have been explored for the treatment of obesity and metabolic disorders. The carboxylic acid group of the title compound serves as a handle for amidation to produce these more complex and active molecules.[6]

The antagonism of the CB1 receptor by these compounds blocks the signaling of endogenous cannabinoids (like anandamide), which can lead to reduced appetite and improved metabolic profiles.





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Caption: Signaling pathway showing CB1 receptor antagonism by a pyrazole derivative.

To evaluate the biological activity of derivatives synthesized from 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a competitive radioligand binding assay is commonly used.

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.



Materials:

- Membranes from cells expressing recombinant human CB1 receptor.
- [3H]CP-55,940 (radioligand).
- Test compound (e.g., a pyrazole-3-carboxamide derivative).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
- 96-well microplates.
- Scintillation counter and fluid.

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the cell membranes, the [3H]CP-55,940 radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
- For non-specific binding determination, add a high concentration of a known non-labeled CB1 ligand (e.g., WIN 55,212-2) to separate wells.
- Incubate the plate at 30 °C for 60-90 minutes.
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
- Dry the filter plate and add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.



Conclusion

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a versatile chemical intermediate with significant potential in the field of drug discovery and development. While it does not possess strong biological activity on its own, its structural features—a stable heterocyclic core, a carboxylic acid handle for further derivatization, and a metabolically favorable cyclopropyl group—make it an ideal starting point for the synthesis of potent and selective modulators of various biological targets, such as the CB1 receptor. The synthetic routes to this compound are well-understood, allowing for its efficient production and incorporation into drug discovery pipelines. Future research will likely continue to leverage this and similar building blocks to create next-generation therapeutics.

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